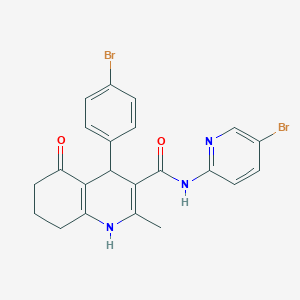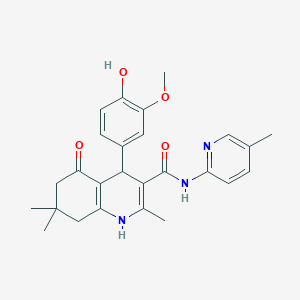
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor binds to the acetyl-lysine recognition pocket of the bromodomain of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones. This, in turn, inhibits the recruitment of transcriptional machinery to the chromatin, resulting in the downregulation of gene expression.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity towards 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which minimizes off-target effects. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Furthermore, the lack of pharmacokinetic and pharmacodynamic data limits its clinical translation.
将来の方向性
There are several future directions for the research and development of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient stratification, and the development of combination therapies with other drugs. Additionally, the exploration of its potential applications in other diseases, such as neurodegenerative diseases, is an area of active research.
合成法
The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the reaction of 4-bromoaniline with 5-bromo-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with methyl isocyanoacetate and triethylamine to produce the final product, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.
科学的研究の応用
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), a protein that plays a crucial role in the regulation of gene expression. By inhibiting 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can modulate the expression of genes involved in various biological processes, such as cell proliferation, differentiation, and apoptosis.
特性
製品名 |
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C22H19Br2N3O2 |
分子量 |
517.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19Br2N3O2/c1-12-19(22(29)27-18-10-9-15(24)11-25-18)20(13-5-7-14(23)8-6-13)21-16(26-12)3-2-4-17(21)28/h5-11,20,26H,2-4H2,1H3,(H,25,27,29) |
InChIキー |
OQCCAFUIDVCOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)











